molecular formula C7H6BrFS B1291360 4-Bromo-2-fluorothioanisole CAS No. 221030-79-1

4-Bromo-2-fluorothioanisole

Cat. No. B1291360
M. Wt: 221.09 g/mol
InChI Key: YHOVMTICYSGLFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives has been explored for their cytotoxicity against cancer cells and as potential inhibitors of epidermal growth factor receptor tyrosine kinase . Similarly, the preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride has been described, showcasing the versatility of halogenated building blocks in synthesizing complex heterocycles . These studies suggest that the synthesis of 4-Bromo-2-fluorothioanisole would likely involve halogenation reactions and could be used to create biologically active molecules.

Molecular Structure Analysis

The molecular structure of halogenated compounds significantly influences their biological activity. For example, the structural and computational studies of 4-bromo-3-fluorobenzonitrile revealed insights into the intra- and inter-molecular interactions that stabilize the crystal packing of the compound . These findings can be extrapolated to understand the molecular structure of 4-Bromo-2-fluorothioanisole, which would also exhibit specific electronic and steric properties due to the presence of bromo and fluoro substituents.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is an area of extensive research. The papers provided discuss various chemical reactions involving bromo- and fluoro-substituted compounds. For instance, the synthesis of 4-fluoropyrrolidine derivatives from N-protected 4-hydroxyproline using a double fluorination strategy indicates the reactivity of fluorine in creating complex molecules . This suggests that 4-Bromo-2-fluorothioanisole could also participate in various chemical reactions, potentially leading to the formation of biologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are influenced by the nature and position of the substituents. The study of fluorinated 16 alpha-iodoestradiol derivatives showed that the position of the fluoro substituent affects the estrogen receptor binding and tissue uptake . This implies that the physical and chemical properties of 4-Bromo-2-fluorothioanisole would be unique and could be tailored for specific applications by manipulating the halogen substituents.

Safety And Hazards

“4-Bromo-2-fluorothioanisole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-bromo-2-fluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVMTICYSGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620308
Record name 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorothioanisole

CAS RN

221030-79-1
Record name 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorothioanisole
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Synthesis routes and methods I

Procedure details

A solution of 2-fluorothioanisole (1.42 g, 10 mmol) and iron powder (0.03 g, 0.5 mmol) in dichloromethane (20 mL) was chilled to ° C. and treated dropwise with Bromine (0.5 mL, 10 mmol). Upon completion of the Bromine treatment, the reaction was sampled for TLC (100% hexanes). A new, higher Rf material was present but the reaction had not gone to completion so another equivalent of bromine was added along with a catalytic amount of aluminum chloride. The reaction mixture was stirred overnight at room temperature. Aqueous sodium sulfite was added to the reaction mixture and the organic layer was isolated, dried over MgSO4, and filtered. The filtrate was filtered through a pad of silica gel to remove color then concentrated under reduced pressure to provide the product as a clear, colorless oil (yield: 1.3 g; 60%). 1H NMR (300 MHz, DMSO-d6) δ 2.48 (s, 3H), 7.31 (t, J=9 Hz, 1H), 7.43 (dd, J=9 Hz, 3 Hz, 1H) 7.54 (dd, J=9 Hz, 3 Hz, 1H).
Quantity
1.42 g
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reactant
Reaction Step One
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20 mL
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solvent
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0.03 g
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catalyst
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0.5 mL
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reactant
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reactant
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[Compound]
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hexanes
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Synthesis routes and methods II

Procedure details

Add tetrabutylammonium fluoride trihydrate (546 mg, 1.73 mmol) to a mixture of (4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane (570 mg, 1.57 mmol) and potassium carbonate (650 mg, 4.71 mmol) in 20 mL THF and stir at r.t. for 1 h. Add methyl iodide, stir for 1 h and concentrate to remove THF. Add 20 mL water, extract with diethylether, dry the combined organic extracts over sodium sulfate, filtrate and concentrate under reduced pressure to obtain 4-bromo-2-fluoro-1-methylsulfanyl-benzene (347 mg) as a colorless liquid, which was used for following conversions without further purifications. MS (m/e): 220 [(79Br)M], 222 [(81Br)M].
Quantity
546 mg
Type
reactant
Reaction Step One
Name
(4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Two
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20 mL
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solvent
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